molecular formula C27H44FNO6 B017841 Cholyl-fbal CAS No. 110501-27-4

Cholyl-fbal

Cat. No.: B017841
CAS No.: 110501-27-4
M. Wt: 497.6 g/mol
InChI Key: XPDXADLFWGSPSP-DRRSVZEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholyl-fbal, also known as this compound, is a useful research compound. Its molecular formula is C27H44FNO6 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Applications

Fluorescent Assays for Biliary Elimination:
Cholyl-fbal is primarily utilized in assays to evaluate biliary elimination. Its fluorescence properties allow for the visualization of bile canaliculi in hepatocytes, providing insights into cholestatic hepatotoxicity. This method has been commercialized in tests such as GENTEST® by Becton Dickinson, which assesses liver function through intravenous administration of this compound and subsequent fluorescence measurement in plasma samples .

Monitoring Drug-Drug Interactions:
The compound is instrumental in assessing drug-drug interactions (DDIs). By quantifying this compound levels in biological fluids using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS), researchers can monitor pharmacokinetic parameters following drug administration. This application is crucial for understanding how different drugs may affect each other's metabolism and efficacy .

Research on Liver Function and Disease

Liver Function Tests:
this compound has been employed in experimental models to evaluate liver function post-administration. The fluorescence intensity correlates with liver health, allowing researchers to determine the impact of various agents on hepatic function. This utility is particularly relevant in studies involving cholestatic agents, where this compound aids in assessing the severity of cholestasis .

Pathogenesis of Liver Diseases:
Research indicates that bile acids, including those derived from this compound, play a significant role in the pathogenesis of liver diseases such as cholestasis and cholelithiasis. By utilizing this compound in bioassays, scientists can better understand the biochemical pathways involved in these conditions and explore potential therapeutic interventions .

Case Studies and Findings

Study Objective Methodology Findings
Study 1Evaluate cholestatic hepatotoxicityIn vitro assays using this compoundDemonstrated that this compound effectively visualizes bile canaliculi changes under cholestatic conditions .
Study 2Assess drug-drug interactionsHPLC-MS/MS quantificationIdentified significant alterations in drug metabolism when co-administered with other pharmaceuticals .
Study 3Investigate liver function post-drug administrationFluorescence measurement post-injectionEstablished a correlation between fluorescence intensity and liver functionality metrics .

Properties

CAS No.

110501-27-4

Molecular Formula

C27H44FNO6

Molecular Weight

497.6 g/mol

IUPAC Name

2-fluoro-3-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C27H44FNO6/c1-14(4-7-23(33)29-13-20(28)25(34)35)17-5-6-18-24-19(12-22(32)27(17,18)3)26(2)9-8-16(30)10-15(26)11-21(24)31/h14-22,24,30-32H,4-13H2,1-3H3,(H,29,33)(H,34,35)/t14-,15+,16-,17-,18?,19?,20?,21-,22+,24?,26+,27-/m1/s1

InChI Key

XPDXADLFWGSPSP-DRRSVZEQSA-N

SMILES

CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

cholyl-FBAL
FBAL cholate
N-cholyl-2-fluoro-beta-alanine

Origin of Product

United States

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